tert-butyl [2,4'-bipiperidine]-1-carboxylate
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Overview
Description
The compound “tert-butyl [2,4’-bipiperidine]-1-carboxylate” is a complex organic molecule. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a branch of the main molecule that is responsible for its chemical reactivity . The “bipiperidine” part suggests the presence of two piperidine rings. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The “carboxylate” part refers to a functional group (-COO-) derived from carboxylic acid .
Molecular Structure Analysis
The structure of “tert-butyl [2,4’-bipiperidine]-1-carboxylate” would likely be complex due to the presence of multiple functional groups and a bipiperidine core. The tert-butyl group is known to influence the self-assembly behavior of organic molecules on surfaces .Chemical Reactions Analysis
The tert-butyl group is known to be a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-butyl [2,4’-bipiperidine]-1-carboxylate” would depend on its exact structure. Tert-butyl groups are known to be highly flammable and can cause serious eye irritation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl [2,4'-bipiperidine]-1-carboxylate involves the reaction of 2,4'-bipiperidine with tert-butyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ { "name": "2,4'-bipiperidine", "amount": "1 equivalent" }, { "name": "tert-butyl chloroformate", "amount": "1.2 equivalents" }, { "name": "base (e.g. triethylamine)", "amount": "2 equivalents" }, { "name": "solvent (e.g. dichloromethane)", "amount": "as needed" } ], "Reaction": [ { "step": "Add 2,4'-bipiperidine to a reaction flask.", "conditions": "None" }, { "step": "Add tert-butyl chloroformate to the reaction flask.", "conditions": "Under an inert atmosphere (e.g. nitrogen) and at a temperature of -10 to 0°C." }, { "step": "Add the base to the reaction flask.", "conditions": "Under an inert atmosphere (e.g. nitrogen) and at a temperature of -10 to 0°C." }, { "step": "Stir the reaction mixture at room temperature for several hours.", "conditions": "None" }, { "step": "Quench the reaction by adding water to the reaction mixture.", "conditions": "None" }, { "step": "Extract the product with a suitable organic solvent (e.g. dichloromethane).", "conditions": "None" }, { "step": "Dry the organic layer over anhydrous sodium sulfate.", "conditions": "None" }, { "step": "Concentrate the organic layer under reduced pressure to obtain the crude product.", "conditions": "None" }, { "step": "Purify the crude product by column chromatography or recrystallization.", "conditions": "None" }, { "step": "Characterize the purified product by spectroscopic methods (e.g. NMR, IR, MS).", "conditions": "None" } ] } | |
CAS No. |
1369108-90-6 |
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.4 |
Purity |
95 |
Origin of Product |
United States |
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